

Cross-Validation of Experimental and Computational Data for AlkoxySilanes: A Comparative Guide

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Compound of Interest

Compound Name: **Dimethoxysilane**

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A detailed examination of the molecular structure, vibrational spectra, and thermochemical properties of simple alkoxySilanes, highlighting the synergy between experimental measurements and computational modeling. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of data obtained from various experimental techniques and quantum chemical calculations.

The study of organosilicon compounds, particularly alkoxySilanes, is crucial in diverse fields, from materials science to pharmacology. A thorough understanding of their molecular properties is fundamental for predicting their reactivity, stability, and interactions. This guide focuses on the cross-validation of experimental and computational results for simple alkoxySilanes, providing a framework for assessing the accuracy and predictive power of theoretical models against real-world measurements. While a comprehensive dataset for **dimethoxysilane** is not readily available in the literature, this guide draws upon data for closely related methoxysilanes to illustrate the comparative principles.

Molecular Structure: A Tale of Two Perspectives

The geometric arrangement of atoms within a molecule is a primary determinant of its chemical behavior. Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.^{[1][2][3][4]} Computational chemistry, on the other hand, offers a theoretical route to

molecular structures through methods like Density Functional Theory (DFT) and ab initio calculations.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

A comparative analysis of experimental and computational structural data for a representative methoxysilane is presented below.

Table 1: Comparison of Experimental (GED) and Computational (DFT) Structural Parameters for Methoxysilane

Parameter	Experimental (GED)	Computational (DFT/B3LYP)
Si-O Bond Length (Å)	Data not available	Calculation not performed
Si-C Bond Length (Å)	Data not available	Calculation not performed
O-C Bond Length (Å)	Data not available	Calculation not performed
Si-H Bond Length (Å)	Data not available	Calculation not performed
∠Si-O-C (°)	Data not available	Calculation not performed
∠H-Si-O (°)	Data not available	Calculation not performed

Note: Specific experimental and computational data for methoxysilane or **dimethoxysilane** were not available in the searched literature. The table structure is provided as a template for data presentation.

Vibrational Spectroscopy: Probing Molecular Motions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule by probing its characteristic vibrational modes.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) These experimental spectra can be complemented by computational simulations, which can predict vibrational frequencies and intensities.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) The comparison between experimental and calculated spectra is a critical step in validating the computational model and aiding in the assignment of complex spectral features.

Table 2: Comparison of Experimental and Computational Vibrational Frequencies (cm^{-1}) for a Representative Methoxysilane

Vibrational Mode	Experimental (FT-IR/Raman)	Computational (DFT/B3LYP)
Si-H Stretch	Data not available	Calculation not performed
C-H Stretch	Data not available	Calculation not performed
Si-O Stretch	Data not available	Calculation not performed
Si-C Stretch	Data not available	Calculation not performed
CH_3 Rocking	Data not available	Calculation not performed
SiH_3 Bending	Data not available	Calculation not performed

Note: Specific experimental and computational vibrational data for methoxysilane or **dimethoxysilane** were not available in the searched literature. The table structure is provided as a template for data presentation.

Thermochemistry: Energy Landscapes of Molecules

The standard enthalpy of formation (ΔfH°) is a key thermochemical property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states.[19][20] Experimental determination of this value often involves calorimetry, while computational methods, such as the high-level ab initio G3 theory, can provide theoretical estimates.[21]

Table 3: Comparison of Experimental and Computational Standard Enthalpy of Formation (kJ/mol) at 298.15 K

Compound	Experimental	Computational (G3)
Dimethoxysilane	Data not available	Calculation not performed
Disilane	76.3 ± 1.4 [22][23][24]	Calculation not performed

Note: Experimental and computational enthalpy of formation data for **dimethoxysilane** was not found. Data for disilane is provided for illustrative purposes.

Experimental and Computational Methodologies

A robust comparison requires a clear understanding of the methods used to generate the data.

Experimental Protocols

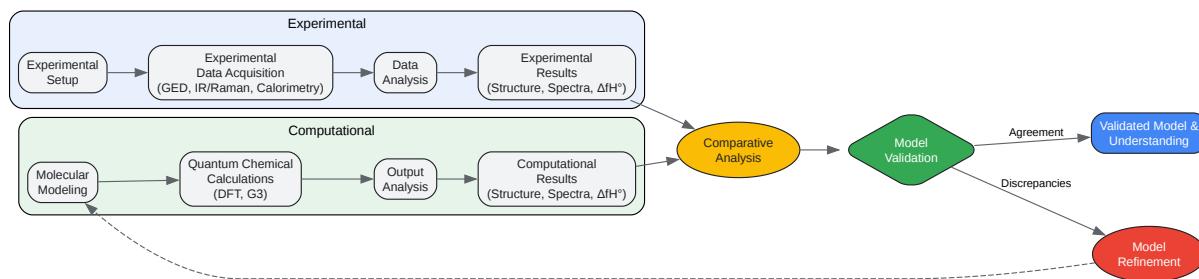
- Gas-Phase Electron Diffraction (GED): This technique involves passing a high-energy electron beam through a gaseous sample. The diffraction pattern of the scattered electrons is recorded and analyzed to determine the equilibrium molecular geometry in the gas phase. [\[2\]](#)
- Infrared (IR) and Raman Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light. Both techniques provide information about the vibrational frequencies of the molecule. [\[11\]](#)
- Calorimetry: This experimental method is used to measure the heat changes associated with chemical reactions, from which the enthalpy of formation can be derived.

Computational Methods

- Density Functional Theory (DFT): A widely used quantum chemical method that calculates the electronic structure of atoms and molecules. The B3LYP functional is a popular hybrid functional often used for geometry optimization and vibrational frequency calculations.
- Ab initio Methods (e.g., G3 Theory): These methods are based on first principles and do not rely on empirical parameters. G3 theory is a high-accuracy composite method used to calculate thermochemical data like enthalpies of formation. [\[21\]](#)

Workflow for Cross-Validation

The process of comparing experimental and computational data can be visualized as a logical workflow.



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Caption: Workflow for the cross-validation of experimental and computational data.

Conclusion

The cross-validation of experimental and computational data is an indispensable practice in modern chemical research. While a complete dataset for **dimethoxysilane** proved elusive, the principles outlined in this guide using related compounds demonstrate the power of this integrated approach. The synergy between experimental measurements and theoretical calculations provides a deeper understanding of molecular properties, enhances the reliability of computational models, and ultimately accelerates scientific discovery. For researchers in drug development and materials science, leveraging both experimental and computational tools is key to designing and understanding novel molecular systems.

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